2-Amino-8-(furan-2-yl)-1H-purin-6(7H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-8-(furan-2-yl)-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O2/c10-9-13-7-5(8(15)14-9)11-6(12-7)4-2-1-3-16-4/h1-3H,(H4,10,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBLXWDKDYSUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C(=O)NC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734919 | |
| Record name | 2-Amino-8-(furan-2-yl)-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
592518-12-2 | |
| Record name | 2-Amino-8-(furan-2-yl)-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00734919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies
Retrosynthetic Analysis of 2-Amino-8-(furan-2-yl)-1H-purin-6(7H)-one
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, readily available starting materials. For this compound, the primary disconnection points are the C8-C(furan) bond and the bonds forming the purine's imidazole (B134444) ring.
Primary Disconnections:
C8-Furan Bond: The bond between the C8 of the purine (B94841) and C2 of the furan (B31954) ring is a key disconnection. This suggests a cross-coupling reaction as the final key step in the forward synthesis. A common strategy for this transformation is the Suzuki-Miyaura coupling, which would involve an 8-haloguanine derivative (like 8-bromoguanine) and a furan-2-boronic acid or a suitable derivative.
Purine Ring Formation: The purine ring system can be retrosynthetically cleaved via the Traube purine synthesis. This approach disconnects the imidazole portion of the purine, leading back to a 4,5-diaminopyrimidine (B145471) precursor. The C8-furan moiety would already be attached to the precursor at the C5-amino group (as a formyl or related group) or introduced after the pyrimidine (B1678525) ring is formed.
This analysis leads to two plausible synthetic pathways starting from a substituted pyrimidine. The key intermediate is an 8-substituted guanine (B1146940), which can be achieved through various established routes.
Established Synthetic Routes for 8-Substituted Guanine Derivatives
The synthesis of 8-substituted guanines can be broadly categorized into multi-step sequences and more streamlined one-pot or multicomponent reactions.
Multi-step syntheses offer a controlled, step-wise approach to constructing complex molecules. A prevalent method involves the initial synthesis of a guanine core followed by substitution at the 8-position.
A facile and high-yielding two-step procedure has been reported for the preparation of 8-arylated guanosine (B1672433) phosphates. nih.gov This method highlights a key strategy applicable to the synthesis of the title compound:
Halogenation: The synthesis often begins with the bromination of guanosine or a protected guanine derivative at the C8 position to yield an 8-bromoguanine (B1384121) intermediate. google.comresearchgate.net
Cross-Coupling: The key step is the Suzuki-Miyaura cross-coupling of the unprotected 8-bromo derivative with an appropriate arylboronic acid in an aqueous solution. nih.gov For the title compound, this would involve using furan-2-boronic acid.
Another established multi-step approach is the Traube-type synthesis. An improved convergent procedure involves the phosphorus(III)-mediated cyclization of a 4-acylamino-5-nitrosopyrimidine to form the 8-substituted guanine ring system. researchgate.netrsc.org
Table 1: Example of a Multi-step Synthesis for 8-Aryl-Guanosine Derivatives nih.gov
| Step | Reaction | Starting Material | Reagents | Product |
|---|---|---|---|---|
| 1 | Bromination | Guanosine | N-Bromosuccinimide | 8-Bromoguanosine |
| 2 | Suzuki-Miyaura Coupling | 8-Bromoguanosine | Arylboronic Acid, Pd Catalyst | 8-Aryl-Guanosine |
To improve efficiency and sustainability, one-pot and multicomponent reactions have been developed. These methods combine multiple synthetic steps into a single operation, avoiding the isolation of intermediates. nih.gov
A one-pot synthesis of guanine has been developed using readily available starting materials like ethyl cyanoacetate (B8463686) and guanidine (B92328) nitrate, which proceeds by controlling reaction conditions without the need to isolate pyrimidine intermediates. patsnap.com Another one-step method involves the cyclization of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in a formamide (B127407) solution under catalytic conditions. google.com
Microwave-assisted sequential one-pot synthesis has also proven effective for preparing substituted purine analogues, offering advantages in terms of reaction times and yields. nih.gov A multicomponent approach has been used to synthesize guanine analogues by reacting aminomalononitrile, urea, and α-amino acid methyl esters, yielding purines decorated at the C8-position. acs.org These strategies could be adapted for the synthesis of this compound by incorporating a furan-containing building block.
Optimization of Synthetic Conditions for Improved Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include the choice of catalysts, reagents, reaction medium, and temperature.
The selection of an appropriate catalyst system is critical, particularly for cross-coupling reactions.
Palladium Catalysts: In Suzuki-Miyaura couplings for synthesizing 8-aryl guanosines, palladium catalysts are essential. The specific ligand coordinated to the palladium center can significantly impact the reaction's efficiency.
Phosphorus(III) Reagents: In Traube-type syntheses, triaryl or trialkylphosphines are used to mediate the cyclization of nitrosopyrimidines to form the guanine ring. researchgate.net
Dehydrating Agents: In one-step guanine syntheses from pyrimidine precursors, catalysts such as sulfites (e.g., sodium sulfite, sodium dithionite) can be used, and the reaction is driven by heating to facilitate dehydration. google.com
Protecting Groups: The use of protecting groups, such as the N2-(dimethylamino)methylene group for 8-thio-guanine derivatives, can direct the regioselectivity of subsequent reactions like S-alkylation. nih.gov For standard oligonucleotide synthesis, N-methylimidazole (NMI) is preferred over N,N-dimethylaminopyridine (DMAP) as an acylation catalyst to prevent the formation of unwanted fluorescent byproducts. nih.gov
The reaction environment plays a pivotal role in the outcome of the synthesis.
Solvent: The choice of solvent can influence solubility, reaction rates, and even the reaction pathway. For Suzuki-Miyaura couplings of unprotected guanosine derivatives, aqueous solutions are often employed, which is advantageous from an environmental and practical standpoint. nih.gov In other syntheses, polar aprotic solvents like dimethylformamide (DMF) are common. google.com
Temperature: Temperature control is essential for managing reaction kinetics and minimizing side reactions. Many syntheses of guanine derivatives require elevated temperatures to proceed. google.comgoogle.com
Microwave Irradiation: The use of microwave-assisted heating has emerged as a powerful tool to accelerate reactions. nih.gov It allows for rapid and efficient heating, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govacs.org
Table 2: Summary of Optimization Parameters
| Parameter | Influence | Examples | References |
|---|---|---|---|
| Catalyst | Determines reaction feasibility and efficiency, especially in cross-coupling. | Palladium complexes for Suzuki coupling; Phosphines for cyclization. | nih.govresearchgate.net |
| Solvent | Affects solubility of reactants and can influence reaction pathways. | Aqueous media for green chemistry; DMF for polar reactions. | nih.govgoogle.com |
| Temperature | Controls reaction rate and selectivity. | Elevated temperatures for cyclization; Room temperature for some couplings. | google.comgoogle.com |
| Heating Method | Can drastically reduce reaction times and improve yields. | Microwave-assisted organic synthesis (MAOS). | nih.govacs.org |
Synthesis of Analogues and Derivatives of this compound
The generation of a library of derivatives based on the this compound scaffold is crucial for developing novel compounds with potentially enhanced biological activities. Synthetic efforts are generally categorized by the part of the molecule being modified.
Alterations to the purine core can significantly impact the molecule's interaction with biological targets. Key strategies include substitution at various positions of the purine ring and replacement of core nitrogen atoms.
One common approach involves the synthesis of C(8)-substituted purine derivatives. nih.govamanote.com Multicomponent synthesis represents a modern and efficient method for this purpose. For instance, a three-component reaction involving aminomalononitrile, urea, and α-amino acid methyl esters can yield purines selectively decorated at the C(8)-position with different amino acid residues. nih.gov The regioselectivity of this transformation is controlled by the choice of annulation agent, such as formic acid, urea, or guanidine, which facilitates the ring-closure of amino-imidazole carbonitrile intermediates. nih.gov This method is notable for its atom economy and use of prebiotically relevant starting materials. nih.gov
Another significant modification is the creation of 8-azapurine (B62227) analogs, where the C8-H group of the purine is replaced by a nitrogen atom, forming a 1,2,3-triazolo-[4,5-d]pyrimidine scaffold. nih.gov The synthesis of these derivatives often starts from 4,6-dichloropyrimidine, which undergoes nucleophilic substitution with an appropriate amine. nih.gov The resulting amino pyrimidine is then diazotized to form the triazole ring, yielding the 8-azapurine core. nih.gov Further derivatization, such as introducing various amino groups at the N6 position, allows for the creation of a diverse range of analogs. nih.gov
Table 1: Examples of Reagents for Purine Core Modification
| Modification Type | Starting Material | Key Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| C(8) Substitution | Aminomalononitrile, Urea | α-Amino acid methyl esters, Guanidine/Formic Acid | C(8)-amino acid substituted purines | nih.gov |
The furan ring at the 8-position offers a versatile site for chemical modification to modulate the compound's properties.
A primary method for functionalizing the furan ring is through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is particularly useful, allowing for the introduction of various aryl or heteroaryl groups. nih.gov This reaction typically involves coupling a halogenated furan precursor, such as 5-bromofuran-2-carbaldehyde, with an appropriate aryl boronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.gov The resulting substituted furan can then be further elaborated.
Another strategy involves introducing aminomethylidene fragments to a furan-2(3H)-one ring system. nih.gov This can be achieved in a one-pot reaction using a furan-2(3H)-one, triethyl orthoformate, and various heterocyclic amines. This method creates enamines with a push-pull character, making them valuable intermediates for further modifications. nih.gov
More complex transformations include furan ring-opening reactions. For example, the reaction of furans with 2-azidobenzaldehydes can lead to an azide-induced ring opening, ultimately forming functionalized indoles. researchgate.net This highlights the potential of using the furan ring as a latent functional group for constructing entirely new heterocyclic systems. researchgate.net
Table 2: Selected Methods for Furan Moiety Functionalization
| Reaction Type | Precursor Example | Key Reagents/Catalyst | Resulting Moiety | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 5-Bromofuran-2-carbaldehyde | Aryl boronic acid, Pd(PPh₃)₄ | 5-Aryl-furan-2-carbaldehyde | nih.gov |
| One-pot Enamine Synthesis | 5-(4-chlorophenyl)furan-2(3H)-one | Triethyl orthoformate, Heterocyclic amines | Hetarylaminomethylidenefuran-2(3H)-one | nih.gov |
Connecting the purine and furan moieties with bridging linkers or incorporating additional heterocyclic scaffolds can lead to novel molecular architectures with unique properties.
The synthesis of furan-bridged ring systems can be accomplished through [8+2]-cycloaddition reactions. nih.gov The coupling of dienylfurans with acetylenic esters like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can afford furan-bridged 10-membered rings, often as a single diastereomer. nih.gov This method provides a pathway to macrocyclic structures incorporating the furan unit.
The introduction of other heterocyclic rings is also a common strategy. For example, cinnoline (B1195905) derivatives can be synthesized and subsequently condensed with furan moieties. iosrjournals.org The synthesis of the cinnoline core often involves the intramolecular cyclization of a diazonium salt derived from an aminophenyl precursor. iosrjournals.org Similarly, quinoline (B57606) derivatives can be prepared and functionalized. researchgate.netrroij.com The Skraup or Friedlander methods are classic routes to the quinoline skeleton, which can then be substituted at various positions. rroij.com For instance, 4-chloro-8-tosyloxyquinoline can react with various nitrogen and sulfur nucleophiles to introduce new functional groups. researchgate.net
The concept of using intramolecular reactions to form bridged systems is a powerful tool. For example, strategically placing an internal nucleophile (like an amino group) in a cyclic precursor with identical electrophilic groups (like carboxylates) can lead to the formation of functionalized azabicyclic scaffolds, creating bridged bicyclic β-amino acids. rsc.org
Table 3: Strategies for Introducing Bridging and Heterocyclic Elements
| Strategy | Method | Reactants Example | Product Type | Reference |
|---|---|---|---|---|
| Bridged Ring Formation | [8+2]-Cycloaddition | Dienylfuran, Dimethyl acetylenedicarboxylate (DMAD) | Furan-bridged 10-membered ring | nih.gov |
| Heterocycle Introduction | Nucleophilic Substitution | 4-Chloro-8-tosyloxyquinoline, Pyrazole | 4-Pyrazolyl-8-hydroxyquinoline | researchgate.net |
Stereoselective Synthesis and Chiral Resolution (if applicable)
While this compound itself is not chiral, many of its derivatives, particularly those with substituted side chains or complex bridged systems, can possess chiral centers or exhibit axial chirality. In such cases, controlling the stereochemistry is paramount for understanding their biological activity.
Stereoselective synthesis aims to produce a single enantiomer or diastereomer directly. For example, the synthesis of amino ketones of the pinane (B1207555) series has been shown to proceed with high diastereoselectivity, yielding a single diastereoisomer. researchgate.net Such terpene-derived chiral auxiliaries are widely used in asymmetric synthesis. researchgate.net
When a stereoselective synthesis is not feasible or results in a mixture of stereoisomers (a racemate), chiral resolution is employed to separate them. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method. For instance, a racemic vicinal amino alcohol with axial chirality has been successfully resolved using a Chiralpak® IA column, allowing for the isolation of both enantiomers with high enantiomeric excess (>99% ee). nih.gov The separated enantiomerically pure amino alcohols can then be used as building blocks for synthesizing other chiral molecules, such as bisoxazoline (BOX) ligands. nih.gov
The applicability of these methods depends on the specific structure of the derivative. If a derivative contains chiral centers, such as those that might be introduced through the addition of chiral amino acids at the C(8) position or through the formation of complex bridged systems, then stereoselective synthesis or chiral resolution would be a critical step in its chemical development.
Spectroscopic and Structural Elucidation Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through various NMR experiments, it is possible to map out the proton and carbon environments and their connectivities.
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For 2-Amino-8-(furan-2-yl)-1H-purin-6(7H)-one, characteristic signals are expected for the purine (B94841) ring, the furan (B31954) ring, and the amino and imino protons. The protons on the furan ring are anticipated to appear as distinct multiplets in the aromatic region of the spectrum. researchgate.net The amino group protons would likely present as a broad singlet, and the purine N-H protons would also give rise to signals that can be confirmed by D₂O exchange.
Expected ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| NH (Purine) | 10.5 - 11.5 | br s | - |
| NH₂ | 6.5 - 7.5 | br s | - |
| H-5' (Furan) | 7.6 - 7.8 | m | - |
| H-3' (Furan) | 7.0 - 7.2 | m | - |
Note: Predicted values are based on data for similar 8-aryl guanine (B1146940) derivatives and furan-containing compounds. researchgate.netresearchgate.net br s denotes a broad singlet, m denotes a multiplet.
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would show distinct signals for the carbonyl carbon (C6), the carbons of the purine core, and the carbons of the furan substituent. The chemical shifts provide insight into the electronic environment of each carbon, confirming the presence of the purine and furan rings.
Expected ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C6 (Purine) | 155 - 160 |
| C2 (Purine) | 152 - 156 |
| C4 (Purine) | 148 - 152 |
| C8 (Purine) | 145 - 150 |
| C2' (Furan) | 142 - 146 |
| C5' (Furan) | 115 - 120 |
| C3' (Furan) | 110 - 115 |
| C4' (Furan) | 105 - 110 |
Note: Predicted values are based on data for similar 8-substituted guanine derivatives. researchgate.net
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the relationships between the protons on the furan ring. scielo.br
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) correlations between protons and carbons. scielo.br This technique would be instrumental in confirming the connection between the furan ring (via its C2' position) and the purine core at the C8 position, by observing a correlation between the furan protons and the C8 carbon of the purine.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through analysis of its fragmentation patterns.
HRMS is used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the molecular formula, providing strong evidence for the compound's identity. For this compound (C₉H₇N₅O₂), the expected monoisotopic mass would be a key confirmatory data point.
Expected HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 218.0678 |
Note: The molecular formula is C₉H₇N₅O₂.
Tandem MS (MS/MS) involves the fragmentation of a selected parent ion to produce a spectrum of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the purine and furan rings, as well as fragmentation of the purine ring itself, consistent with patterns observed for other purine derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, lactam (cyclic amide), and furan components.
The primary amine (NH₂) group typically shows two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. The lactam ring, a key feature of the purinone core, will display a strong carbonyl (C=O) stretching absorption, generally between 1760-1690 cm⁻¹. libretexts.orglibretexts.org The N-H stretching vibration of the lactam is also expected, often appearing as a broad band. Furthermore, the furan ring should present characteristic C-H stretching vibrations for aromatic-like rings (around 3100-3000 cm⁻¹) and C-O-C stretching bands. libretexts.orglibretexts.org The purine ring itself will contribute to a complex fingerprint region with various C-N and C=C stretching vibrations.
A summary of the anticipated IR absorption bands for the key functional groups is presented in the table below.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Primary Amine (N-H) | 3500 - 3300 | Symmetric & Asymmetric Stretch |
| Lactam (N-H) | 3200 - 3000 (Broad) | Stretch |
| Lactam (C=O) | 1760 - 1690 | Stretch |
| Aromatic-like C-H (Furan) | 3100 - 3000 | Stretch |
| C-N | 1350 - 1250 | Stretch |
| C-O-C (Furan) | 1260 - 1050 | Stretch |
X-ray Crystallography for Solid-State Molecular Structure Determination (if available)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecule's structure and its interactions in the solid state.
As of the current literature survey, a specific single-crystal X-ray structure for this compound has not been reported. While crystallographic data for related purine and furan-containing compounds exist, direct experimental data for the title compound is not available. researchgate.net The determination of its crystal structure would be a valuable contribution to the field, offering insights into its solid-state conformation and packing arrangement.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govbiointerfaceresearch.com It is employed to determine optimized geometries, analyze vibrational frequencies, and calculate electronic properties for various derivatives of purine (B94841) and furan (B31954). nih.govmdpi.com For purine derivatives, DFT at the B3LYP/6-31G** level has been used to analyze geometries and heats of formation. nih.gov Such studies on furan reveal that it tends to act as a nucleophilic electron donor, a characteristic that can be precisely quantified through DFT. mdpi.com An analysis of 2-Amino-8-(furan-2-yl)-1H-purin-6(7H)-one using DFT would similarly elucidate its three-dimensional structure and the distribution of electron density, which are crucial for understanding its interactions with other molecules. The structural details of related furan-containing compounds have been elucidated using similar computational approaches combined with experimental data. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comresearchgate.netmalayajournal.org
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Concept | Description | Significance for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. | Represents the ability of a molecule to donate electrons (nucleophilicity). The location of the HOMO indicates the most probable site for electrophilic attack. youtube.com |
| LUMO | Lowest Unoccupied Molecular Orbital; the lowest-energy orbital that is empty of electrons. | Represents the ability of a molecule to accept electrons (electrophilicity). The location of the LUMO indicates the most probable site for nucleophilic attack. youtube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap indicates high chemical reactivity and low kinetic stability. A large gap suggests high stability and lower reactivity. researchgate.netmalayajournal.org |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. tandfonline.comresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity for a specific biological target. tandfonline.comresearchgate.netfrontiersin.org For purine analogues, docking studies have been crucial in identifying potential inhibitors for various enzymes, including protein kinases. nih.govtpcj.org
Molecular docking simulations predict how a ligand like this compound fits within the binding site of a protein target. The output includes a score, typically in kcal/mol, which estimates the binding free energy and thus the affinity of the ligand for the protein. nih.govresearchgate.net A lower docking score generally indicates a more favorable binding affinity.
In studies of related purine and pyrimidine (B1678525) derivatives targeting Janus kinase 3 (JAK3), a protein implicated in autoimmune diseases, molecular docking successfully predicted that these compounds bind to the ATP pocket, acting as competitive inhibitors. frontiersin.orgnih.govmedjrf.comtandfonline.com Similarly, docking studies of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives against Cyclin-Dependent Kinase 2 (CDK2) showed strong binding affinities, with scores comparable to or better than known inhibitors. tpcj.org These simulations provide a static snapshot of the most probable binding conformation, or "pose," of the ligand within the receptor's active site. tpcj.org
Table 2: Example Docking Scores of Purine Analogues Against Protein Kinases
| Compound Class | Protein Target | Representative Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | CDK2 (PDB: 3tnw) | -12.54 | tpcj.org |
| 1-phenylimidazolidine-2-one | JAK3 | Not specified, but favorable | nih.gov |
| Pyrazolopyrimidine | JAK3 | Not specified, but favorable | frontiersin.org |
| Purine-based Sulfonamides | EGFR (PDB: 1M17) | -7.30 (for reference ligand) | researchgate.net |
Note: Scores are illustrative of the data type obtained from docking studies on related compound classes.
Beyond predicting affinity, docking reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Identifying the amino acid residues in the protein's active site that participate in these interactions is critical for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. medjrf.com
For example, docking studies of inhibitors in the JAK3 active site identified residues such as Leu905, Lys855, and Asp967 as making key energy contributions to the binding. medjrf.com In another study on CDK2 inhibitors, hydrogen bonds to Leu83 and His84 were found to be critical for binding. tpcj.org These key interactions define the pharmacophore—the essential three-dimensional arrangement of features required for a molecule to exert a specific biological effect.
Table 3: Key Interacting Residues for Purine Analogues in Kinase Active Sites
| Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| JAK3 | Leu905, Lys855, Asp967, Leu956, Tyr904, Val836 | Energy contribution, Hydrogen bonding, Hydrophobic | nih.govmedjrf.com |
| CDK2 | Leu83, His84, Ala144, Val18 | Hydrogen bonding, Pi-hydrogen interactions | tpcj.org |
| EGFR | Gln767, Met769 | Hydrogen bonding | researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a valuable static image of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. semanticscholar.orgscispace.com MD is used to assess the conformational stability of a protein-ligand complex, providing a more realistic understanding of its behavior in a physiological environment. nih.govresearchgate.net
MD simulations performed after docking can validate the predicted binding pose. tandfonline.com By tracking the system's trajectory over nanoseconds, researchers can determine if the ligand remains stably bound within the active site or if it dissociates. frontiersin.orgnih.gov Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the complex over time suggests that the system has reached equilibrium and the binding pose is stable. nih.gov The RMSF of protein residues can indicate which parts of the protein become more or less flexible upon ligand binding. nih.gov Studies on JAK3 inhibitors have used MD simulations to confirm the stability of hydrogen bonds with key residues, validating the docking results and providing a stronger theoretical basis for the inhibitor's mechanism of action. medjrf.comtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, numerous studies on analogous purine derivatives provide significant insights into the structural requirements for their biological activities. These studies are instrumental in predicting the activity of new compounds and guiding the synthesis of more potent molecules.
The development of predictive QSAR models for purine derivatives often involves the use of sophisticated statistical methods such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR). These models are built on datasets of compounds with known biological activities, such as inhibitory concentrations (IC50) or binding affinities (Ki).
For instance, a study on 35 purine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors led to the development of highly predictive 3D-QSAR models. nih.gov The statistical robustness of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good internal predictive ability, while a high predictive r² (r²_pred) for an external test set signifies the model's capacity to accurately predict the activity of new compounds. nih.gov
In one such study, CoMFA, CoMSIA, and Topomer CoMFA models yielded q² values of 0.743, 0.808, and 0.779, respectively, demonstrating strong internal consistency. nih.gov The external predictive abilities were also high, with r²_pred values of 0.991, 0.990, and 0.962, respectively, indicating excellent predictive power for novel compounds within the same class. nih.gov
Similarly, 2D-QSAR models have been successfully applied to substituted purine derivatives. In a study on c-Src tyrosine kinase inhibitors, a 2D-QSAR model was developed using partial least squares (PLS) regression. This model showed a good predictive correlation coefficient (r²) of 0.8319 and a significant cross-validated correlation coefficient (q²) of 0.7550. The model's external predictive power was confirmed with an r² for the external test set (pred_r²) of 0.7983. researchgate.net
The table below summarizes the statistical parameters of various QSAR models developed for different classes of purine derivatives, illustrating the successful application of these computational techniques.
| Model Type | Target | No. of Compounds | q² | r²_pred | Reference |
| CoMFA | CDK2 | 35 | 0.743 | 0.991 | nih.gov |
| CoMSIA | CDK2 | 35 | 0.808 | 0.990 | nih.gov |
| Topomer CoMFA | CDK2 | 35 | 0.779 | 0.962 | nih.gov |
| 2D-QSAR (PLS) | c-Src Tyrosine Kinase | 34 | 0.755 | 0.798 | researchgate.net |
This table presents a selection of QSAR models for purine derivatives to illustrate the statistical validation of such models. The specific compound this compound was not explicitly part of these published studies.
A primary outcome of QSAR studies is the generation of contour maps, which visually represent the regions around the molecular scaffold where certain physicochemical properties are favorable or unfavorable for biological activity. These maps are crucial for identifying the key structural determinants.
For purine derivatives acting as CDK2 inhibitors, 3D-QSAR contour maps have revealed the critical role of electrostatic, hydrophobic, hydrogen bond donor, and steric fields. nih.gov Specifically, these studies often indicate that:
Steric Fields: Bulky substituents may be favored or disfavored in specific regions. For example, the contour maps might suggest that a larger group at the C8 position could enhance or diminish activity depending on the target's binding pocket topology.
Electrostatic Fields: The distribution of electron-rich (negative potential) and electron-poor (positive potential) regions is critical. The presence of the furan ring at the C8 position in this compound, with its oxygen heteroatom, would significantly influence the electrostatic potential in this region. QSAR studies on related compounds often highlight the importance of electronegative atoms for hydrogen bonding with receptor residues. nih.govnih.gov
Hydrophobic Fields: The furan ring also contributes to the hydrophobicity of the C8-substituent. The favorable or unfavorable nature of hydrophobic interactions in this region would be elucidated by the QSAR model. nih.gov
Hydrogen Bond Donor/Acceptor Fields: The amino group at the C2 position and the purinone core of the molecule are potential hydrogen bond donors and acceptors. QSAR models frequently confirm the importance of these interactions for anchoring the ligand within the active site of the target protein. nih.gov
While a direct QSAR analysis for this compound is not available, the collective findings from studies on analogous 8-substituted purines strongly suggest that the furan moiety at the C8 position plays a multifaceted role in determining the biological activity through a combination of steric, electrostatic, and hydrophobic contributions.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental to the analysis of purine (B94841) derivatives like 2-Amino-8-(furan-2-yl)-1H-purin-6(7H)-one. These techniques separate the compound from other components in a mixture, allowing for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine compounds. researchgate.netnih.gov For this compound, a reverse-phase HPLC method would likely be employed, utilizing a C18 column. frontiersin.org The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Gradient elution is often preferred to achieve optimal separation of the target compound from potential impurities or other components in the sample. creative-proteomics.com Detection is commonly performed using a photodiode array (PDA) or UV detector, set at a wavelength where the compound exhibits maximum absorbance, typically around 254 nm for purines. frontiersin.org The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, enabling quantification against a standard curve. Recent advancements have led to the development of Ultra-Performance Liquid Chromatography (UPLC) methods, which offer shorter run times and improved sensitivity for purine analysis. frontiersin.org
Table 1: Illustrative HPLC Parameters for Purine Analog Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) frontiersin.org |
| Mobile Phase | A: Aqueous buffer (e.g., ammonium (B1175870) formate), B: Acetonitrile/Methanol creative-proteomics.com |
| Gradient | Optimized gradient from low to high organic phase concentration |
| Flow Rate | 0.2 - 0.5 mL/min |
| Detection | UV/PDA at ~254 nm frontiersin.org |
| Injection Volume | 5 µL frontiersin.org |
For the analysis of this compound in complex biological matrices such as plasma, urine, or cell lysates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govmdpi.comaber.ac.uk This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer. Following chromatographic separation, the compound is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected. The mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance specificity. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This process minimizes interference from other co-eluting compounds, allowing for accurate quantification even at very low concentrations. creative-proteomics.com LC-MS/MS methods have been successfully developed for the comprehensive quantification of numerous purine metabolites in various biological samples. chromatographyonline.com
Table 2: Key Parameters in LC-MS/MS Method Development for Purine Analogs
| Parameter | Consideration |
|---|---|
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI), depending on compound properties aber.ac.uk |
| Precursor Ion (Q1) | [M+H]+ or [M-H]- corresponding to the molecular weight of the analyte |
| Product Ion (Q3) | Specific fragment ion generated from the precursor ion |
| Collision Energy | Optimized to maximize the intensity of the product ion |
| Internal Standard | A stable isotope-labeled analog is preferred for accurate quantification |
Given that this compound is a polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (HILIC-MS) presents a valuable analytical approach. nih.govnih.gov HILIC is particularly well-suited for the retention and separation of polar and hydrophilic compounds that are often poorly retained on traditional reversed-phase columns. nih.govnih.gov This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. The separation is based on the partitioning of the analyte between the organic mobile phase and a water-enriched layer on the surface of the stationary phase. HILIC-MS has been effectively used for the metabolic profiling of a wide range of small polar metabolites, including purines and pyrimidines. nih.govbohrium.com
Spectrophotometric Assays for Concentration Determination
Spectrophotometric methods offer a simpler and more accessible alternative for determining the concentration of this compound in solution, particularly for in-process checks or when high-throughput analysis is not required. nih.gov These assays are based on the principle that the compound absorbs light at a specific wavelength. By measuring the absorbance of a solution at this wavelength, the concentration can be determined using the Beer-Lambert law, provided the molar absorptivity of the compound is known. While less selective than chromatographic methods, spectrophotometric assays can be useful for the analysis of relatively pure samples. researchgate.net Coupled enzyme assays can also be employed for the determination of purine derivatives. nih.gov
Radioligand Binding Assays for Receptor Affinity
To investigate the interaction of this compound with its potential biological targets, such as adenosine (B11128) receptors, radioligand binding assays are considered the gold standard. creative-bioarray.comgiffordbioscience.com These assays measure the affinity of a ligand for a receptor. In a typical competition binding assay, a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be determined. giffordbioscience.com The Ki value is a measure of the compound's affinity for the receptor. These assays are highly sensitive and robust, providing crucial information about the compound's potential mechanism of action. creative-bioarray.comnih.gov
Table 3: Parameters Determined from Radioligand Binding Assays
| Parameter | Description |
|---|---|
| IC50 | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. giffordbioscience.com |
| Ki | The inhibition constant, representing the affinity of the test compound for the receptor. giffordbioscience.com |
| Bmax | The maximum number of binding sites in the tissue or cell preparation. giffordbioscience.com |
| Kd | The dissociation constant, indicating the affinity of a ligand for a receptor. giffordbioscience.com |
Bioanalytical Method Development for In Vitro and Ex Vivo Studies
The evaluation of this compound in in vitro and ex vivo experimental systems requires the development and validation of specific bioanalytical methods. These methods are essential for quantifying the compound in various biological matrices, such as cell culture media, cell lysates, and tissue homogenates. LC-MS/MS is the most commonly employed technique for this purpose due to its superior sensitivity, specificity, and wide dynamic range. nih.gov Method development involves optimizing sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances and concentrate the analyte. The chromatographic and mass spectrometric conditions are then fine-tuned to achieve the desired performance characteristics. A stable isotope-labeled internal standard is often used to correct for matrix effects and variations in sample processing and instrument response. mdpi.com The developed method must be rigorously validated according to established guidelines to ensure its accuracy, precision, linearity, and stability.
Metabolic Studies Non Human and in Vitro Systems
In Vitro Metabolic Stability and Metabolite Identification
In vitro metabolic stability assays are primary tools for evaluating the susceptibility of a compound to biotransformation. springernature.com These experiments utilize subcellular fractions like liver microsomes or whole cells like hepatocytes to estimate the rate at which a compound is metabolized. nih.govsemanticscholar.org
The metabolic stability of a compound is typically assessed by incubating it with liver microsomes or hepatocytes from various species, including rats, mice, dogs, monkeys, and humans. springernature.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. semanticscholar.org Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes and offer a more complete picture of hepatic metabolism. nih.govsemanticscholar.org
In these studies, the disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.com From this data, key pharmacokinetic parameters such as the half-life (t½) and intrinsic clearance (CLint) are calculated. A short half-life and high clearance value suggest that the compound is rapidly metabolized, which may impact its duration of action in vivo. springernature.com
Table 1: Illustrative Metabolic Stability of 2-Amino-8-(furan-2-yl)-1H-purin-6(7H)-one in Liver Microsomes and Hepatocytes
Note: The following data are hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.
| Biological System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or /10⁶ cells) |
| Liver Microsomes | Rat | 45 | 15.4 |
| Mouse | 32 | 21.6 | |
| Dog | 68 | 10.2 | |
| Monkey | 55 | 12.6 | |
| Human | 61 | 11.4 | |
| Hepatocytes | Rat | 40 | 17.3 |
| Human | 52 | 13.3 |
Biotransformation is the process by which the body chemically alters a compound, typically to make it more water-soluble for easier excretion. This process occurs in two main phases. nih.gov
Phase I Reactions: These reactions introduce or expose functional groups on the parent molecule. Common Phase I reactions include oxidation, reduction, and hydrolysis, primarily catalyzed by CYP enzymes. nih.gov For a compound containing a furan (B31954) ring, oxidation is a known metabolic pathway. researchgate.net The purine (B94841) core can also undergo oxidation or dealkylation, depending on its substituents.
Phase II Reactions: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent compound or its Phase I metabolite. nih.gov This process significantly increases the molecule's polarity. The most common Phase II reaction is glucuronidation. nih.gov
Identifying these pathways is essential for understanding whether metabolites are active or inactive and for assessing the potential for toxic metabolite formation.
Table 2: Potential Biotransformation Pathways and Metabolites of this compound
Note: The metabolites listed are hypothetical, based on common biotransformation pathways for related structures.
| Metabolite ID | Proposed Biotransformation | Metabolic Phase |
| M1 | Hydroxylation of the furan ring | Phase I |
| M2 | Oxidation of the furan ring leading to ring opening | Phase I |
| M3 | N-dealkylation at the purine ring (if applicable) | Phase I |
| M4 | Glucuronide conjugation at a hydroxyl group | Phase II |
| M5 | Sulfate conjugation at a hydroxyl group | Phase II |
| M6 | Glutathione conjugation | Phase II |
Metabolite Profiling using Advanced Analytical Techniques
Metabolite profiling involves the detection and structural elucidation of metabolites in biological samples. The cornerstone of modern metabolite profiling is high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). nih.govresearchgate.net
The process typically involves:
Separation: The complex mixture from the in vitro incubation is injected into an HPLC system, which separates the parent compound from its various metabolites based on their physicochemical properties. nih.gov
Detection and Fragmentation: As each compound elutes from the HPLC column, it is ionized and enters the mass spectrometer. A full scan analysis provides the accurate mass of the parent and potential metabolites. Subsequently, tandem mass spectrometry is used to fragment these ions, producing a characteristic fragmentation pattern (MS/MS spectrum). nih.govresearchgate.net
Identification: The structure of a metabolite is proposed by comparing its mass and fragmentation pattern to that of the parent compound. A mass shift can indicate the addition of a specific functional group (e.g., +16 Da for hydroxylation). This data, combined with knowledge of common metabolic pathways, allows for high-confidence structural elucidation. nih.gov
This detailed profiling is critical for constructing a complete picture of the compound's metabolic fate.
Comparison of Metabolic Profiles Across Different Non-Human Biological Systems
The rate and pathways of drug metabolism can vary significantly between species. nih.gov Therefore, it is standard practice to perform metabolic studies in several non-human species (e.g., rat, mouse, dog, monkey) and compare the results to human-derived systems. researchgate.net
The primary goals of these comparative studies are:
To identify any human-specific metabolites, which may require special safety testing.
To find any metabolites that are disproportionately high in humans compared to preclinical species.
To select the most appropriate animal species for toxicology studies—one that generates a metabolic profile most similar to that observed in humans. researchgate.net
Significant qualitative or quantitative differences in metabolism between species can have profound implications for the interpretation of toxicology data and the prediction of human pharmacokinetics.
Table 3: Illustrative Comparison of Major Metabolite Formation Across Species
Note: The data presented are hypothetical and for illustrative purposes only. The values represent the relative peak area response of each metabolite compared to other metabolites within that species.
| Metabolite ID | Proposed Structure | Rat | Mouse | Dog | Monkey | Human |
| M1 | Furan-hydroxylated | +++ | +++ | ++ | ++ | +++ |
| M2 | Furan ring-opened | + | ++ | + | + | + |
| M4 | Glucuronide conjugate | ++ | + | +++ | +++ | ++ |
(+++ High Abundance; ++ Medium Abundance; + Low Abundance)
Future Directions and Research Gaps
Development of Novel Derivatives with Enhanced Potency and Selectivity
The synthesis of derivatives is a cornerstone of drug discovery, aiming to optimize the pharmacological profile of a lead compound. For 2-Amino-8-(furan-2-yl)-1H-purin-6(7H)-one, this endeavor is particularly promising.
A notable derivative, 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol (ANR 672) , has been synthesized and identified as a potent A2A adenosine (B11128) receptor (A2AAR) antagonist, showing potential in the treatment of glioblastoma. tuni.fituni.fi This derivative exhibited a high affinity for A2AAR with a Ki of 1.02 ± 0.06 nM and demonstrated significant cytotoxicity against glioblastoma cell lines. tuni.fituni.fi
Future research should focus on:
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive SAR investigation is needed to understand how modifications at various positions of the purine (B94841) and furan (B31954) rings impact potency and selectivity. This could involve the introduction of different substituents on the furan ring, alkylation or arylation at the N7 and N9 positions of the purine core, and functionalization of the amino group at the C2 position.
Target-Specific Optimization: Building upon the A2AAR antagonist activity, derivatives can be designed to enhance selectivity for this receptor over other adenosine receptor subtypes, which could minimize off-target effects.
Exploration of Other Therapeutic Targets: The purine scaffold is a known "privileged structure" that can interact with a multitude of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. nih.govmdpi.com The synthesis of a diverse library of derivatives is crucial for screening against a wide panel of targets to uncover new therapeutic applications.
Table 1: Investigated Derivative of this compound
| Derivative Name | Structure | Investigated Activity | Key Findings |
| 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol (ANR 672) | A2A Adenosine Receptor Antagonist | Potent antagonist with Ki = 1.02 ± 0.06 nM; shows cytotoxicity against glioblastoma cells. tuni.fituni.fi |
Elucidation of Broader Biological Activities and Molecular Targets
The biological activity of this compound beyond A2AAR antagonism is largely unknown. The furan moiety itself is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comresearchgate.net Therefore, a broad biological screening of the parent compound and its derivatives is a critical next step.
Future research should include:
High-Throughput Screening (HTS): Screening against large panels of biological targets, such as kinases, phosphatases, and other enzymes, could reveal unexpected activities.
Phenotypic Screening: Assessing the effect of the compound on various cellular phenotypes, such as cell proliferation, apoptosis, and differentiation in different cell lines (e.g., cancer cells, immune cells), can provide clues about its mechanism of action.
Target Identification and Validation: For any identified biological activity, subsequent studies will be necessary to identify the specific molecular target(s) and validate their role in the observed effect.
Advanced In Silico Modeling for Deeper Mechanistic Understanding
Computational approaches are invaluable tools in modern drug discovery for predicting compound properties, understanding drug-target interactions, and guiding the design of new molecules. nih.gov While no specific in silico studies on this compound have been reported, the application of these methods represents a significant research gap.
Future research should employ:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. nih.govstudysmarter.co.uk This can help in predicting the activity of new, unsynthesized compounds and in identifying the key structural determinants for activity.
Molecular Docking: Docking studies can be used to predict the binding mode of the compound and its derivatives within the active site of a target protein. nih.gov This can provide insights into the key interactions that govern binding affinity and selectivity. For instance, docking the compound into the A2AAR structure could rationalize the activity of its derivatives and guide the design of more potent antagonists.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-receptor interactions, assessing the stability of the complex over time and providing a more accurate estimation of binding free energies. ijsrst.com
Table 2: Potential In Silico Approaches for this compound Research
| In Silico Method | Application | Potential Insights |
| QSAR | Predict biological activity of new derivatives. | Identify key structural features for potency and selectivity. nih.govstudysmarter.co.uk |
| Molecular Docking | Predict binding mode in target proteins. | Understand ligand-receptor interactions and guide lead optimization. nih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex. | Assess binding stability and calculate binding free energies. ijsrst.com |
Exploration of New Synthetic Pathways and Green Chemistry Approaches
The development of efficient and sustainable synthetic routes is crucial for the practical application of any compound. While methods for the synthesis of substituted purines are established, there is always room for improvement. researchgate.net
Future research should focus on:
Multicomponent Reactions: Exploring one-pot, multicomponent reactions could provide a more efficient and atom-economical way to synthesize a library of derivatives. nih.gov
Green Chemistry Principles: The application of green chemistry principles, such as the use of environmentally benign solvents, catalysts, and reaction conditions, should be a priority. This could involve exploring microwave-assisted synthesis or the use of biocatalysts.
Scalable Synthesis: Developing a scalable synthetic route is essential for producing larger quantities of the compound for advanced preclinical and potential clinical studies.
Integration of Multi-Omics Data in Pre-clinical Research
The era of "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) offers an unprecedented opportunity to understand the global effects of a compound on a biological system. Integrating these multi-omics datasets can provide a comprehensive picture of the compound's mechanism of action, identify biomarkers of response, and uncover potential toxicity pathways. nih.gov To date, no such studies have been reported for this compound.
Future pre-clinical research should:
Utilize Multi-Omics Profiling: Treat relevant cell lines or animal models with the compound and perform multi-omics analysis to identify changes in gene expression, protein levels, and metabolite concentrations.
Bioinformatic Analysis: Employ advanced bioinformatic tools to integrate and interpret the multi-omics data, identifying perturbed pathways and networks.
Biomarker Discovery: Identify potential biomarkers that can predict the response to the compound, which would be invaluable for future clinical development.
Potential Applications in Agriculture (e.g., Plant Growth Regulation)
Furan derivatives have found applications in agriculture, and some heterocyclic compounds are known to act as plant growth regulators. studysmarter.co.ukijsrst.com The structural similarity of this compound to naturally occurring purines, which play a role in plant physiology, suggests a potential for agricultural applications.
Future research in this area should involve:
Screening for Plant Growth Regulatory Activity: Testing the compound for its effects on seed germination, root and shoot growth, and other developmental processes in various plant species.
Investigating its Mode of Action in Plants: If any activity is observed, further studies would be needed to elucidate the underlying mechanism, which could involve interaction with plant hormone receptors or other signaling pathways.
Development of Agrochemical Formulations: If proven effective and safe, the compound could be developed into a novel plant growth regulator for agricultural use.
Q & A
Q. What synthetic methodologies are commonly used to prepare 2-Amino-8-(furan-2-yl)-1H-purin-6(7H)-one?
The synthesis typically involves nucleophilic substitution reactions on purine scaffolds. For example, 2-amino-6-hydroxy-8-mercaptopurine can react with furan-substituted electrophiles (e.g., bromoacetylfuran derivatives) under basic conditions (e.g., NaOH in EtOH/H₂O). The reaction is monitored via TLC, and purification involves acid precipitation followed by recrystallization or column chromatography . Critical parameters include pH control (neutralization with HCl to precipitate products) and stoichiometric ratios (1.25–2.5 equiv. of electrophile). Yield optimization often requires adjusting reaction time (1–24 hours) and temperature (room temperature to reflux).
Q. What analytical techniques validate the structural integrity and purity of this compound?
- ¹H NMR : Confirms substitution patterns and functional groups. For example, furan protons appear as distinct multiplets (δ 6.2–7.5 ppm), while purine NH₂ groups resonate near δ 6.3–6.5 ppm .
- HRMS/ESI-MS : Validates molecular weight (e.g., calculated m/z for C₉H₈N₆O₂: 232.0682; observed: 232.0700) .
- RP-HPLC : Assesses purity (>95% via UV/ELSD detection) using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases or helicases) using fluorescence-based or radiometric methods .
- Cytotoxicity profiling : Utilize MTT or resazurin assays in cancer cell lines to evaluate antiproliferative effects .
- Cellular uptake studies : Fluorescent tagging or LC-MS quantification to assess membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Functional group substitution : Replace the furan moiety with other heterocycles (e.g., thiophene or pyridine) to modulate lipophilicity and target binding .
- Isosteric replacements : Substitute the purine core with xanthine or imidazopurine scaffolds to enhance metabolic stability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with biological targets, such as hydrogen bonding with helicase domains or π-stacking in kinase ATP pockets .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Standardize assay conditions : Control variables like ATP concentration (for kinase assays) or cell passage number (for cytotoxicity tests) .
- Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity and Western blotting for downstream pathway modulation) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and account for differences in cell lines or enzyme isoforms .
Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?
- ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- Molecular dynamics (MD) simulations : Simulate binding stability in target proteins (e.g., >50 ns trajectories to assess conformational changes) .
- Free-energy perturbation (FEP) : Quantify the impact of structural modifications on binding free energy (ΔΔG) .
Q. How can reaction yields be improved in large-scale synthesis?
- Solvent optimization : Replace EtOH with DMF or THF to enhance solubility of intermediates .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution reactions .
- Flow chemistry : Implement continuous flow systems to reduce side reactions and improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
